molecular formula C21H22N4O6S B10897272 ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B10897272
M. Wt: 458.5 g/mol
InChI Key: QUFNYKAUJAMCHA-UHFFFAOYSA-N
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Description

Ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate is a complex organic compound with the molecular formula C21H22N4O6S This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and esterification. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-({4-[(4-aminophenyl)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate: This compound has a similar structure but lacks the methoxy group, which may affect its chemical and biological properties.

    Ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1H-pyrazole-5-carboxylate: This compound is similar but lacks the methyl group on the pyrazole ring, which may influence its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O6S

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 5-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamoyl]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C21H22N4O6S/c1-4-31-21(27)19-13-18(23-25(19)2)20(26)22-14-7-11-17(12-8-14)32(28,29)24-15-5-9-16(30-3)10-6-15/h5-13,24H,4H2,1-3H3,(H,22,26)

InChI Key

QUFNYKAUJAMCHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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